alpha,2-Dichloro-4-fluorobenzaldoxime

Catalog No.
S14235888
CAS No.
M.F
C7H4Cl2FNO
M. Wt
208.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha,2-Dichloro-4-fluorobenzaldoxime

Product Name

alpha,2-Dichloro-4-fluorobenzaldoxime

IUPAC Name

2-chloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride

Molecular Formula

C7H4Cl2FNO

Molecular Weight

208.01 g/mol

InChI

InChI=1S/C7H4Cl2FNO/c8-6-3-4(10)1-2-5(6)7(9)11-12/h1-3,12H

InChI Key

GJILRKITYCNOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=NO)Cl

Alpha,2-Dichloro-4-fluorobenzaldoxime is a chemical compound characterized by its unique structure, which includes a benzaldoxime functional group and two halogen substituents, specifically chlorine and fluorine. Its molecular formula is C7H5Cl2FNC_7H_5Cl_2FN, and it has a molecular weight of approximately 175.07 g/mol. The compound is typically synthesized as a white to light yellow crystalline solid with various applications in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Oxidation: The hydroxylamine moiety can be oxidized to form corresponding nitriles or amides.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form oxime derivatives.
  • Reduction: The compound can be reduced to yield the corresponding amine.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and agrochemicals.

The synthesis of alpha,2-Dichloro-4-fluorobenzaldoxime typically involves several steps:

  • Starting Material Preparation: The process begins with the chlorination and fluorination of a suitable benzaldehyde derivative.
  • Formation of Aldoxime: The resulting dichlorofluorobenzaldehyde is then reacted with hydroxylamine hydrochloride in a basic medium to form the aldoxime.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

Alternative synthetic routes may involve different halogenation methods or variations in reaction conditions to optimize yield and purity.

Alpha,2-Dichloro-4-fluorobenzaldoxime has several applications:

  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Potential Pharmaceutical Agent: Due to its biological activity, it may be explored further as a lead compound for drug development targeting bacterial infections or enzyme inhibition.

Interaction studies involving alpha,2-Dichloro-4-fluorobenzaldoxime primarily focus on its reactivity with nucleophiles and potential biological targets. These studies help elucidate how the compound interacts at a molecular level, influencing its pharmacological properties. Further research is needed to fully understand its interactions with biological macromolecules such as proteins and nucleic acids.

Several compounds share structural similarities with alpha,2-Dichloro-4-fluorobenzaldoxime. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
Alpha-Chloro-4-fluorobenzaldoximeC7H5ClFNC_7H_5ClFNContains one chlorine atom and one fluorine atom
2,4-DichlorobenzaldehydeC7H4Cl2OC_7H_4Cl_2OLacks the oxime group; used in dye synthesis
4-FluorobenzaldehydeC7H5FOC_7H_5FOContains only fluorine; used as an intermediate in pharmaceuticals
2-Chloro-4-fluorobenzaldehydeC7H5ClFC_7H_5ClFSimilar but lacks the second chlorine atom

Alpha,2-Dichloro-4-fluorobenzaldoxime's unique combination of two chlorine atoms and one fluorine atom distinguishes it from other related compounds, potentially enhancing its reactivity and biological properties compared to its analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.9653973 g/mol

Monoisotopic Mass

206.9653973 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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